molecular formula C13H9NO3 B6386635 3-(2-Formylphenyl)picolinic acid CAS No. 1261945-26-9

3-(2-Formylphenyl)picolinic acid

Cat. No.: B6386635
CAS No.: 1261945-26-9
M. Wt: 227.21 g/mol
InChI Key: KDEROYSEVBHZAY-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a formyl group attached to the phenyl ring, which is further connected to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: The major product is 3-(2-Carboxyphenyl)picolinic acid.

    Reduction: The major product is 3-(2-Hydroxymethylphenyl)picolinic acid.

    Substitution: Various substituted derivatives of this compound can be formed depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Formylphenyl)picolinic acid
  • 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
  • 4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid

Uniqueness

3-(2-Formylphenyl)picolinic acid is unique due to the position of the formyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other picolinic acid derivatives and can lead to different chemical and biological properties .

Properties

IUPAC Name

3-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEROYSEVBHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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